4-methoxy-2H-2,6-naphthyridin-1-one
Description
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
4-methoxy-2H-2,6-naphthyridin-1-one |
InChI |
InChI=1S/C9H8N2O2/c1-13-8-5-11-9(12)6-2-3-10-4-7(6)8/h2-5H,1H3,(H,11,12) |
InChI Key |
DZAKEEPVJPGTMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CNC(=O)C2=C1C=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 4-Methoxy-2H-2,6-naphthyridin-1-one
Synthetic Route Overview
The synthesis of this compound generally proceeds via functionalization of the 2,6-naphthyridine core, often starting from halogenated or amino-substituted precursors. Two principal strategies dominate:
Nucleophilic Substitution Method
A key preparation technique involves the displacement of a halogen atom (commonly bromine) at the 4-position of a halogenated 2,6-naphthyridine derivative by sodium methoxide to introduce the methoxy group.
Experimental Details (Based on Taurins and Tan, 1974):
- Starting from 3-bromo-1-hydroxy-2,6-naphthyridine , treatment with sodium methoxide in a suitable solvent (e.g., methanol) leads to nucleophilic substitution of the bromine at the 4-position.
- This reaction yields 3-amino-1-methoxy-4-methyl-2,6-naphthyridine as an intermediate.
- Subsequent transformations, including cyclization and oxidation steps, afford the target This compound .
This method benefits from relatively straightforward reaction conditions and the availability of halogenated precursors. However, it requires careful control of reaction parameters to avoid side reactions such as over-substitution or decomposition.
Cyclization and Dehydrogenation Approach
Another approach involves cyclization of substituted nitrile or amine precursors followed by dehydrogenation and methoxylation steps.
While direct literature on this compound via this route is limited, analogous syntheses of 2,6-naphthyridine derivatives suggest:
- Cyclization of 2-(4-cyano-3-pyridyl)propionitrile with anhydrous hydrogen bromide forms amino-substituted naphthyridines.
- These intermediates can be converted to methoxy derivatives by nucleophilic substitution or methylation reactions.
Comparative Data Table of Preparation Methods
Chemical Reactions Analysis
4-methoxy-2H-2,6-naphthyridin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.
Scientific Research Applications
4-methoxy-2H-2,6-naphthyridin-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer, anti-HIV, and antimicrobial properties.
Biological Research: The compound is used as a ligand for various biological receptors, aiding in the study of receptor-ligand interactions.
Industrial Applications: It finds use in the synthesis of dyes, light-emitting diodes, and molecular sensors.
Mechanism of Action
The mechanism of action of 4-methoxy-2H-2,6-naphthyridin-1-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,2,5,6,7,8-Hexahydro-2,6-naphthyridin-1-one (CAS 1170830-85-9)
This compound, a hydrogenated derivative of the naphthyridinone core, differs from 4-methoxy-2H-2,6-naphthyridin-1-one in its saturation state. Key comparisons include:
| Property | This compound | 1,2,5,6,7,8-Hexahydro-2,6-naphthyridin-1-one |
|---|---|---|
| Aromaticity | Fully aromatic | Partially saturated (tetrahydro derivative) |
| Solubility | Likely lower due to planar structure | Higher due to increased flexibility |
| Synthetic Accessibility | Requires cross-coupling or cyclization | May involve hydrogenation of aromatic precursors |
4-{4-[(Dimethylamino)methyl]-3,5-dimethoxyphenyl}-2-methyl-1,2-dihydro-2,6-naphthyridin-1-one (Compound 17)
This structurally complex analog, synthesized via Suzuki-Miyaura coupling , provides insights into substituent effects:
| Feature | This compound | Compound 17 |
|---|---|---|
| Substituents | Single methoxy group at C4 | Multiple methoxy groups (C3, C5) and dimethylaminomethyl |
| Synthetic Route | Not detailed in evidence | Pd-catalyzed cross-coupling with boronic ester |
| Physicochemical Profile | Moderate polarity | Enhanced solubility due to polar substituents |
The dimethylaminomethyl group in Compound 17 introduces a basic nitrogen, which may improve cellular permeability and solubility compared to the methoxy-only derivative . Additionally, the extended aromatic system in Compound 17 could enhance binding affinity to hydrophobic enzyme pockets.
Other Naphthyridine Derivatives
- 8-Bromo-6-methyl-5,6-dihydro-1,6-naphthyridin-5-one (Compound 60) : This brominated analog highlights the impact of halogen substitution. Bromine’s electron-withdrawing effects may alter reactivity in further functionalization (e.g., nucleophilic substitution) compared to the electron-donating methoxy group in the target compound .
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